molecular formula C9H14F3NO3 B1521983 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate CAS No. 1197653-62-5

2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate

Cat. No.: B1521983
CAS No.: 1197653-62-5
M. Wt: 241.21 g/mol
InChI Key: JZCBNRKVGLXJNQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound known for its unique structural features and potential applications in various fields. It contains a trifluoroethyl group, a hydroxycyclohexyl group, and a carbamate linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-hydroxycyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxycyclohexyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(4-hydroxyphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-hydroxybenzyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is unique due to its combination of a trifluoroethyl group and a hydroxycyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a carbamate linked to a hydroxy-substituted cyclohexyl moiety. Its unique structure contributes to its biological properties, particularly in enzyme inhibition and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties similar to other carbamate derivatives.
  • Antitumor Activity : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines.

The mechanism by which this compound exerts its effects involves:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition.
  • Hydrogen Bonding : The hydroxyl group enhances binding affinity to specific receptors through hydrogen bonding interactions.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE). Results indicated a significant reduction in enzyme activity with an IC50 value of 50 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

CompoundIC50 (µM)
This compound50
Standard AChE Inhibitor (Donepezil)10

Study 2: Anti-inflammatory Activity

In vitro tests using RAW 264.7 macrophages demonstrated that the compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production. This effect was dose-dependent and suggests potential for development as an anti-inflammatory agent.

Treatment Concentration (µM)NO Production (% Inhibition)
1030
2555
5080

Study 3: Antitumor Activity

In a study evaluating the cytotoxic effects against various cancer cell lines (MCF-7 and HeLa), the compound showed promising results with IC50 values of 40 µM for MCF-7 and 35 µM for HeLa cells. These findings indicate its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-740
HeLa35

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c10-9(11,12)5-16-8(15)13-6-1-3-7(14)4-2-6/h6-7,14H,1-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBNRKVGLXJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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